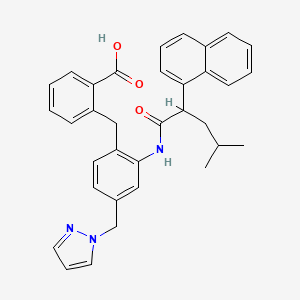
Ono-AE3-240
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ONO-AE3-240 is a synthetic organic compound known for its role as a selective antagonist of the prostaglandin E2 receptor subtype EP3. Prostaglandin E2 is a bioactive lipid that mediates various physiological processes, including inflammation, pain perception, and tumor progression. This compound has been studied for its potential therapeutic applications, particularly in cancer research .
Preparation Methods
The synthesis of ONO-AE3-240 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Naphthylpentanoyl Intermediate: This step involves the reaction of 4-methyl-2-naphthalen-1-ylpentanoic acid with appropriate reagents to form the naphthylpentanoyl intermediate.
Amination and Pyrazolylmethylation: The intermediate is then subjected to amination and pyrazolylmethylation reactions to introduce the amino and pyrazolylmethyl groups.
Final Coupling: The final step involves coupling the intermediate with benzoic acid to form this compound.
Chemical Reactions Analysis
ONO-AE3-240 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the pyrazolylmethyl group, can lead to the formation of different analogs.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
ONO-AE3-240 has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: This compound has shown potential in inhibiting tumor growth and metastasis by blocking the EP3 receptor, which is involved in tumor progression.
Inflammation and Pain Management: The compound has been investigated for its role in modulating inflammatory responses and pain perception by antagonizing the prostaglandin E2 receptor.
Neuroprotection: Studies have explored the neuroprotective effects of this compound in various neurological disorders.
Mechanism of Action
ONO-AE3-240 exerts its effects by selectively antagonizing the prostaglandin E2 receptor subtype EP3. This receptor is a G-protein-coupled receptor that mediates various intracellular signaling pathways. By blocking the EP3 receptor, this compound inhibits the downstream signaling pathways involved in inflammation, pain perception, and tumor progression. The molecular targets and pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production and the modulation of protein kinase A (PKA) activity .
Comparison with Similar Compounds
ONO-AE3-240 is unique in its selective antagonism of the EP3 receptor. Similar compounds include:
ONO-AE3-208: A selective antagonist of the EP4 receptor, which has been studied for its role in inhibiting tumor growth and modulating immune responses.
Compared to these compounds, this compound is distinct in its specificity for the EP3 receptor and its potential therapeutic applications in cancer and inflammation research .
Properties
Molecular Formula |
C34H33N3O3 |
|---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
2-[[2-[(4-methyl-2-naphthalen-1-ylpentanoyl)amino]-4-(pyrazol-1-ylmethyl)phenyl]methyl]benzoic acid |
InChI |
InChI=1S/C34H33N3O3/c1-23(2)19-31(30-14-7-11-25-9-3-5-12-28(25)30)33(38)36-32-20-24(22-37-18-8-17-35-37)15-16-27(32)21-26-10-4-6-13-29(26)34(39)40/h3-18,20,23,31H,19,21-22H2,1-2H3,(H,36,38)(H,39,40) |
InChI Key |
WXTQSWUTEXDKIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=CC=CC2=CC=CC=C21)C(=O)NC3=C(C=CC(=C3)CN4C=CC=N4)CC5=CC=CC=C5C(=O)O |
Synonyms |
ONO-AE3-240 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


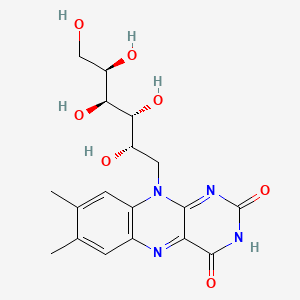
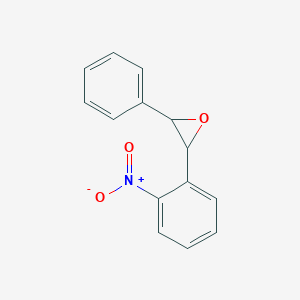
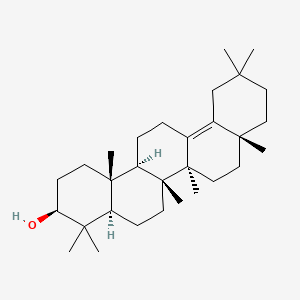
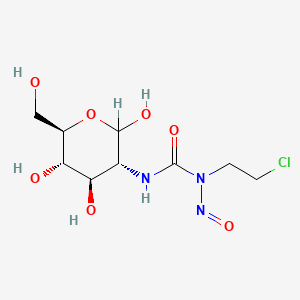
![2-[(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetonitrile](/img/structure/B1253156.png)
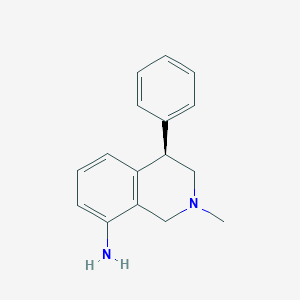

![[(1S,2R,3S,6S,7S,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B1253163.png)

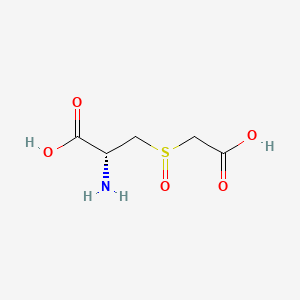

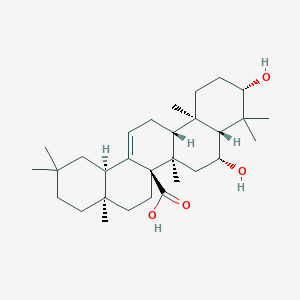

![5-Hydroxy-8-methoxy-3-[(E)-1-pentenyl]isocoumarin](/img/structure/B1253171.png)
